S-Trityl-L-cysteine-benzylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTRMHWUVLZQSM-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Advanced Organic and Peptide Synthesis
S-Trityl-L-cysteine-benzylamide as a Building Block in Solid-Phase and Solution-Phase Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in the synthesis of peptides. The trityl group is the most commonly used thiol-protecting group in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. bachem.com Its function is to prevent the nucleophilic thiol side chain from engaging in undesirable side reactions, such as alkylation or oxidation, during the iterative process of peptide chain elongation. researchgate.netuoa.gr This protection is compatible with the basic conditions used for Fmoc group removal and the coupling conditions for forming amide bonds, making it an indispensable tool for both solid-phase and solution-phase methodologies. bachem.comcore.ac.uk
| Synthesis Method | Role of S-Trityl Protection | Key Advantage |
| Solid-Phase Peptide Synthesis (SPPS) | Masks the cysteine thiol during repeated cycles of deprotection and coupling on a resin support. | Prevents side-chain reactions and aggregation; compatible with standard Fmoc chemistry. bachem.compeptide.com |
| Solution-Phase Peptide Synthesis | Protects the thiol group during coupling reactions in solution. | Allows for the synthesis of complex peptide fragments that can be later combined. |
Facilitating Cysteine Residue Incorporation in Complex Peptide Architectures
The synthesis of peptides containing multiple cysteine residues presents a significant challenge due to the propensity of free thiols to oxidize and form incorrect disulfide bonds. This compound circumvents this issue by ensuring the thiol group remains inert throughout the assembly of the peptide backbone. researchgate.net The stability of the S-trityl linkage under standard synthesis conditions allows for the precise and unambiguous incorporation of cysteine at desired positions within intricate peptide sequences, including cyclic peptides and those with multiple domains. researchgate.net This control is fundamental for building complex peptide and protein structures with predetermined architectures.
Precursors for Disulfide Bond Formation in Protein Chemistry
Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues and are critical for stabilizing the three-dimensional structure of many proteins and peptides. bachem.comnih.gov The use of S-trityl protected cysteine is a cornerstone for directing the formation of specific disulfide bridges. researchgate.net After a peptide chain is synthesized with multiple S-trityl-protected cysteines, chemists can selectively or fully deprotect the trityl groups and then induce oxidation under controlled conditions. This process facilitates the formation of one or more disulfide bonds at precise locations, which is essential for achieving the biologically active conformation of the molecule. bachem.comresearchgate.net
Contribution to Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. ufms.brnih.gov S-Trityl-L-cysteine derivatives serve as valuable starting materials in the synthesis of these novel structures. By incorporating this protected amino acid, chemists can build unique molecular scaffolds that retain the essential pharmacophoric elements of a parent peptide while introducing non-natural features. This approach has been successfully used to create peptidomimetic derivatives with potential therapeutic applications, including inhibitors of serine proteases. ufms.br
Utility in Bioconjugation Chemistry for Targeted Molecule Construction
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The cysteine thiol group, with its high nucleophilicity, is an ideal target for site-specific bioconjugation. nih.govexplorationpub.com After the synthesis of a peptide using this compound and subsequent selective deprotection of the trityl group, the exposed thiol serves as a chemical handle. This handle can react specifically with a variety of electrophilic reagents, allowing for the attachment of other molecules such as:
Fluorescent dyes for imaging and diagnostic applications. nih.gov
Cytotoxic drugs to create antibody-drug conjugates (ADCs) for targeted cancer therapy. researchgate.net
Polyethylene glycol (PEG) chains to improve solubility and circulation half-life.
Other peptides or proteins to create larger, multi-functional constructs. nih.gov
| Application | Attached Moiety | Purpose |
| Medical Imaging | Fluorescent Probes / Chelating Agents | To visualize biological processes or target specific tissues. |
| Targeted Therapeutics | Small Molecule Drugs | To deliver a therapeutic agent specifically to diseased cells, minimizing systemic toxicity. researchgate.net |
| Pharmacokinetics | Polymers (e.g., PEG) | To enhance the stability, solubility, and in-vivo lifetime of a peptide drug. |
Research in Protein Engineering through Specific Amino Acid Modification
Protein engineering aims to create novel proteins with new or enhanced functions. The ability to introduce cysteine at specific sites using this compound is a powerful tool in this field. researchgate.net Once incorporated and selectively deprotected, the cysteine residue can be modified to introduce non-natural side chains, probes to study protein dynamics, or cross-linkers to stabilize protein structures. nih.gov This site-selective modification allows researchers to systematically probe structure-function relationships, engineer enzymes with altered substrate specificities, and design proteins with enhanced stability or novel catalytic activities. researchgate.netnih.gov
Mechanistic Biochemical and Molecular Interaction Studies
Investigations into Mitotic Kinesin Eg5 Allosteric Inhibition
S-Trityl-L-cysteine is a well-established allosteric inhibitor of the human mitotic kinesin Eg5. mdpi.comnih.govnih.gov This motor protein is essential for the formation of the bipolar mitotic spindle, a critical structure for the accurate segregation of chromosomes during cell division. nih.gov The inhibition of Eg5 by STLC and its analogs leads to mitotic arrest and has positioned these compounds as promising anticancer agents. nih.govnih.gov
Characterization of the Allosteric Binding Site (L5/α2/α3 pocket)
Unlike inhibitors that compete with ATP for the nucleotide-binding site, S-Trityl-L-cysteine and its derivatives bind to a distinct, allosteric pocket on the Eg5 motor domain. nih.govmedchemexpress.com This binding site is formed by the loop L5 and helices α2 and α3, located approximately 10 Å from the nucleotide-binding site. frontiersin.orgnih.gov The interaction with this specific pocket induces a conformational change in the motor domain that ultimately hinders its function. The binding is facilitated by the free ionized primary amine and carboxyl groups of the cysteine moiety, which play a crucial role in the interaction with the Eg5 pocket. mdpi.comnih.gov Extensive mutagenesis studies of this allosteric site have shown that specific amino acid substitutions can lead to resistance against various inhibitors that target this L5/α2/α3 pocket. frontiersin.org
Mechanism of Eg5 ATPase Activity Modulation (ATP-Noncompetitive, Reversible Inhibition)
The binding of S-Trityl-L-cysteine to the allosteric site results in the ATP-noncompetitive inhibition of Eg5's ATPase activity. mdpi.com This means the inhibitor does not directly compete with ATP for binding. Instead, its interaction at the allosteric site prevents the conformational changes necessary for ATP hydrolysis and subsequent motor activity. The inhibition is reversible, as demonstrated by the ability of mitotically arrested cells to resume normal mitosis after the removal of the compound. nih.gov
STLC is characterized as a tight-binding inhibitor of Eg5. nih.gov It inhibits both the basal and microtubule-activated ATPase activity of the enzyme. medchemexpress.comtocris.com The inhibitory constants (IC50) highlight its potency.
| Parameter | IC50 Value |
| Basal ATPase Activity | 1 μM medchemexpress.comtocris.com |
| Microtubule-activated ATPase Activity | 140 nM medchemexpress.comtocris.com |
| Mitotic Arrest in HeLa Cells | 700 nM medchemexpress.com |
The binding kinetics of STLC have been compared to monastrol, another well-known Eg5 inhibitor. STLC exhibits both a faster association rate and a slower dissociation rate, contributing to its tighter binding. nih.gov
Structural Insights from Co-crystallographic Analyses of Eg5-Inhibitor Complexes
X-ray crystallography has provided detailed structural views of S-Trityl-L-cysteine and its analogs in complex with the Eg5 motor domain. nih.govresearchgate.net These studies have been instrumental in visualizing the precise interactions within the L5/α2/α3 pocket and have guided structure-based drug design efforts to develop more potent inhibitors. nih.govnih.gov The crystal structures confirm the binding mode within the allosteric site and have allowed for the rational design of modifications to the STLC scaffold to improve potency and drug-like properties. nih.gov
Exploration of Alternative Enzyme Target Interactions
While the primary focus has been on Eg5, the S-Trityl-L-cysteine scaffold has been explored for its potential to interact with other therapeutic targets, showcasing a strategy of drug repurposing.
Sirtuin (SIRT2) Inhibition and Repurposing Strategies of S-Trityl-L-cysteine Derived Scaffolds
Recent research has demonstrated that derivatives of S-Trityl-L-cysteine can act as inhibitors of Sirtuin 2 (SIRT2), a nicotinamide (B372718) adenine (B156593) dinucleotide-dependent deacetylase. mdpi.comnih.gov This represents a significant repurposing of the STLC scaffold. Modifications to the terminal amino and carboxyl groups of STLC, which are critical for Eg5 binding, were found to confer SIRT2 inhibitory activity. mdpi.comdntb.gov.ua This is particularly noteworthy because such modifications often reduce or eliminate activity against Eg5. mdpi.com
This repurposing strategy has led to the development of new compounds with a different mechanism of action. For example, specific STLC derivatives have shown significant SIRT2 inhibition. mdpi.comnih.gov
| Compound | SIRT2 IC50 (μM) |
| STC4 | 10.8 ± 1.9 |
| STC11 | 9.5 ± 1.2 |
This dual-target potential of the broader chemical scaffold highlights its versatility in developing novel therapeutic agents.
Cellular Effects on Mitotic Progression and Spindle Dynamics
The inhibition of Eg5 by S-Trityl-L-cysteine has profound effects on the cellular processes of mitosis. The compound does not interfere with the S or G2 phases of the cell cycle but specifically blocks cells in the M phase. nih.gov
The primary cellular phenotype observed upon treatment with STLC is the formation of monoastral spindles. nih.govnih.govmedchemexpress.com Eg5 is responsible for pushing the duplicated centrosomes apart to form a bipolar spindle. By inhibiting Eg5, STLC prevents this separation, resulting in a single aster of microtubules. nih.govlktlabs.com This mitotic arrest ultimately triggers the spindle assembly checkpoint and can lead to apoptotic cell death in cancer cells. nih.govnih.gov Studies in various cancer cell lines, including neuroblastoma, have confirmed that STLC induces cell cycle arrest at the G2/M phase and promotes apoptosis in a dose-dependent manner. nih.govmedchemexpress.comnih.gov
Induction of Mitotic Arrest Phenotypes
S-Trityl-L-cysteine (STLC) and its related analogues are recognized as specific inhibitors of the human kinesin Eg5, a motor protein essential for mitosis. nih.gov The inhibition of Eg5 by these compounds disrupts the normal progression of the cell cycle, leading to a specific arrest in M phase. nih.govnih.gov This blockade is characterized by the formation of a distinctive monoastral spindle, where the spindle poles fail to separate. nih.govnih.gov
In cell-based assays, STLC does not interfere with the S or G2 phases of the cell cycle but specifically targets mitosis. nih.gov Following the removal of the compound, the mitotically arrested cells can resume and complete mitosis in a normal fashion, indicating the reversible nature of the inhibition. nih.govresearchgate.net Prolonged arrest in metaphase, however, can ultimately trigger apoptotic cell death. nih.gov
Studies on various cell lines have quantified the potency of these compounds in inducing mitotic arrest. For instance, in neuroblastoma cell lines SK-N-SH, SH-SY5Y, and SK-N-BE2, STLC was shown to induce cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.govnih.gov
| Cell Line | Compound | Effect | Concentration (IC₅₀ / EC₅₀) |
| HeLa | S-Trityl-L-cysteine (STLC) | Mitotic Arrest | IC₅₀ of 700 nM tocris.com |
| Tumor Cell Lines | STLC Analogues (para-substituted) | Mitotic Arrest | EC₅₀ of 200 nM nih.govsigmaaldrich.com |
This table summarizes the concentrations at which S-Trityl-L-cysteine and its analogues induce mitotic arrest in different cancer cell lines.
Inhibition of Bipolar Spindle Formation
The primary mechanism through which S-Trityl-L-cysteine derivatives induce mitotic arrest is by directly interfering with the formation and function of the mitotic spindle. researchgate.net The target protein, Eg5, is a kinesin that plays a critical role in establishing and maintaining the bipolar spindle structure. nih.govtocris.com
STLC functions by inhibiting the separation of duplicated centrosomes during the early stages of mitosis. nih.gov This prevention of centrosome separation directly leads to the failure of bipolar spindle formation. nih.gov Consequently, instead of a normal bipolar spindle with two poles, the cell forms a monoastral spindle, which is incapable of properly segregating chromosomes. nih.gov This specific action confirms that STLC targets the catalytic domain of Eg5, inhibiting its motor activity. nih.gov
| Compound | Primary Target | Key Effect | Resulting Phenotype |
| S-Trityl-L-cysteine (STLC) | Mitotic Kinesin Eg5 | Inhibition of centrosome separation nih.gov | Monoastral Spindle nih.gov |
This table outlines the direct impact of S-Trityl-L-cysteine on the cellular machinery responsible for cell division.
Biochemical Affinity Analysis for Cellular Target Identification using Derivatized Affinity Matrices
To definitively identify the cellular target of S-trityl-L-cysteine derivatives, researchers have utilized biochemical affinity analysis. nih.gov This powerful technique allows for the isolation and identification of specific protein targets that bind to a small molecule of interest.
In these studies, a derivative of STLC was chemically immobilized onto affinity beads, creating a specialized matrix. nih.gov These beads were then incubated with cytoplasmic cell lysate from the HCT116 cancer cell line. nih.gov The proteins from the lysate that bound to the STLC-derivatized beads were then isolated and identified.
The results from these pull-down experiments demonstrated that the affinity beads efficiently and specifically captured the Kinesin Spindle Protein (KSP), also known as Eg5. nih.gov To further validate this interaction, competition experiments were performed. In these assays, the binding of KSP to the beads was shown to be competitively inhibited by the presence of free STLC derivatives, providing strong evidence for a direct and specific interaction between the compounds and the KSP protein within the cancer cells. nih.gov This biochemical analysis was crucial in confirming that KSP/Eg5 is the direct cellular target of this class of inhibitors. nih.gov
Structure Activity Relationship Sar and Computational Chemistry Investigations
Rational Design Principles for S-Trityl-L-cysteine-benzylamide Analogues
The rational design of STLC analogues has focused on systematically modifying different parts of the molecule—the trityl headgroup, the amino acid tail, and the cysteine scaffold—to enhance target affinity and cellular efficacy.
The trityl group of STLC plays a critical role in its inhibitory activity by engaging in hydrophobic interactions within the target's binding pocket. nih.gov Initial SAR studies revealed that lipophilic para-substituents on one of the phenyl rings led to analogues with improved cellular potency. acs.org Crystallographic studies have shown that these substituents are often positioned in a predominantly hydrophobic pocket, designated as the P3 pocket. acs.org
However, increasing the hydrophobicity of the trityl group can also lead to poor aqueous solubility, which may compromise cellular efficacy. nih.gov To address this, hydrophilic modifications have been introduced. For instance, a meta-hydroxy substitution on a phenyl ring was designed to form hydrogen-bonding interactions with the peptide backbone of the P2 pocket, which successfully reduced lipophilicity and improved cellular efficacy. nih.gov The introduction of primary and secondary amides as phenyl substituents also resulted in modest improvements in cellular activity. nih.gov
A synergistic binding motif has been proposed where hydrogen bonding interactions from a hydrophilic substituent (like m-hydroxyl) in the P2 pocket are complemented by hydrophobic interactions from alkyl-substituted phenyl rings in the P3 pocket. nih.gov This dual-interaction approach has led to the development of analogues with enhanced cellular potency. nih.gov Replacing a phenyl ring with a heterocycle was explored as another strategy to introduce hydrophilicity, but the resulting analogues did not show significant activity. nih.gov
Table 1: Impact of Trityl Headgroup Substitutions on Inhibitory Activity
| Analogue | Substitution on Phenyl Ring | Target/Assay | Potency (GI₅₀ or Kᵢᵃᵖᵖ) | Reference |
| STLC (4) | Unsubstituted | Eg5 | - | nih.gov |
| Analogue 5 | p-Chloro | Eg5 | - | acs.org |
| Analogue 8 | m-Hydroxy | Cellular Assay | Improved Efficacy | nih.gov |
| Analogue 9 | m-(Primary Amide) | Cellular Assay | Modest Improvement | nih.gov |
| Analogue 17 | p-Tolyl | Basal Assay | - | nih.gov |
| rac-49 | p-Tolyl and m-(Primary Amide) | Cellular Assay | ~2-fold Improvement | nih.gov |
Data presented is qualitative or relative as specific numerical values were not consistently available in the provided search results.
The amino acid tail of STLC, containing the free amino and carboxyl groups, is crucial for its binding to targets like Eg5. nih.gov These groups form key polar interactions within the binding pocket. Specifically, the amine group can form hydrogen bonds with residues like Glu116 and Gly117, while the carboxyl group can interact with residues such as Arg221. nih.gov
Modification of the terminal carboxylic acid to a primary amide or a methyl ester has been shown to reduce Eg5 ATPase activity. nih.govresearchgate.net However, these modifications can sometimes lead to reduced cellular toxicity, which is thought to be due to enhanced cell permeation. nih.govresearchgate.net The presence of a terminal α-carboxylic acid in the tail has been found to be beneficial, as it can ameliorate issues of poor solubility associated with highly lipophilic trityl groups. nih.gov For instance, L-cysteine analogues with a terminal carboxylic acid exhibited improved activity over butanamine lead compounds in cell-based assays. nih.gov
The free ionized primary amine and carboxyl groups are considered to provide the highest contribution to the binding of charged amino acids at physiological pH. nih.gov Masking either of these functional groups can significantly reduce or even abolish the activity of STLC against Eg5. nih.gov
Isosteric replacements within the cysteine scaffold have been explored to probe the structural requirements for activity and to develop novel analogues. One notable example is the development of triphenylbutanamine analogues. nih.gov These analogues effectively replace the sulfur atom of the cysteine moiety. This modification has led to compounds with improved potency and favorable drug-like properties. nih.gov
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It has been instrumental in understanding the binding modes of STLC and its analogues to their protein targets.
Molecular docking studies have successfully predicted the binding conformations of STLC analogues within the active site of their targets. For instance, in the context of SIRT2 inhibition, docking studies showed that an S-Trityl-L-cysteine derivative, STC4, fits into the active site in a position similar to that of a known co-crystallized ligand. nih.gov
These studies have identified key residue interactions that are critical for binding. The trityl moiety often engages in CH-π interactions with aromatic residues, such as His178 in the acetyl-lysine channel of SIRT2, effectively blocking the substrate-binding site. nih.gov The ester moiety of some analogues can form hydrogen bonds with residues like Asn168. nih.gov It has been suggested that a hydrazide moiety at the same position could form even stronger hydrogen bonds, potentially explaining higher activity. nih.gov
In the case of Eg5, the primary amine of the thioethanamine tail maintains crucial hydrogen bonds with the carboxylate of Glu116. nih.gov The three phenyl rings of the trityl group adopt a specific conformation that allows for hydrophobic and aromatic interactions with residues in the inhibitor-binding pocket. nih.gov Molecular dynamics simulations have further supported these findings, showing stable hydrogen bond interactions with residues such as Gly117 and Glu118. researcher.life
Table 2: Predicted Key Residue Interactions from Molecular Docking Studies
| Ligand | Target | Interacting Residues | Type of Interaction | Reference |
| STLC | Eg5 | Glu116, Gly117, Arg221 | Polar Interactions, Hydrogen Bonds | nih.gov |
| STC4 | SIRT2 | His178 | CH-π Interaction | nih.gov |
| STC4 | SIRT2 | Asn168 | Hydrogen Bond | nih.gov |
| (R)-46 | Eg5 | Glu116 | Hydrogen Bond | nih.gov |
| STLC Analogue | Eg5 | Gly117, Glu118 | Hydrogen Bond | researcher.life |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For S-Trityl-L-cysteine analogues, receptor-guided QSAR studies have been performed to understand the structural features that are important for their inhibitory effects on targets like Eg5. researchgate.net
In these studies, molecular docking is first used to determine the likely conformations of the analogues in the binding site of the target protein. researchgate.net Based on these docked conformations, various molecular descriptors are calculated, and mathematical models are developed to correlate these descriptors with the observed biological activity. researchgate.net
Different modeling techniques, including Multiple Linear Regression (MLR), Artificial Neural Network (ANN), and Support Vector Machine (SVM), have been employed. researchgate.net In one such study, the SVM model demonstrated superiority over the other models, showing a high correlation coefficient (R²) of 0.962 and a high predictive power (Q²LOO = 0.930). researchgate.net The satisfactory agreement between the experimental and predicted inhibitory values from these models suggests that they can be reliably used to predict the activity of new, untested analogues and to guide the design of more potent inhibitors. researcher.liferesearchgate.net
Table 3: Statistical Parameters of a QSAR Model for S-Trityl-L-cysteine Analogues
| Model | R² | SE | RMSE | Q²LOO | Reference |
| SVM | 0.962 | 0.210 | 0.190 | 0.930 | researchgate.net |
Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Contributions
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of molecules with their steric and electrostatic fields. In a study of S-trityl-L-cysteine (STLC) analogues as inhibitors of the mitotic kinesin Eg5, a CoMFA model was developed to understand these contributions to their inhibitory activity. benthamdirect.com
The analysis produced a statistically significant model, indicating its reliability and predictive power. The key statistical parameters for the CoMFA model are summarized below. benthamdirect.com
| Parameter | Value | Description |
| Q² | 0.608 | The cross-validated correlation coefficient, indicating good internal predictive ability. |
| R² | 0.988 | The non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activities. |
| SE | 0.0937 | The standard error of the estimate. |
| R²pred | 0.925 | The predicted correlation coefficient for an external test set, indicating excellent predictive power. |
The CoMFA model's contour maps provided detailed insights into the structural requirements for enhanced Eg5 inhibition. The steric contour map revealed that bulky substituents at the para-position of one of the phenyl rings have a favorable effect on the compound's inhibitory activity. benthamdirect.com Meanwhile, the electrostatic contour map suggested that the presence of electronegative substituents at the meta and para positions could lead to an increase in inhibitory potency. benthamdirect.com These findings offer a clear rationale for designing more active STLC analogs.
Comparative Molecular Similarity Index Analysis (CoMSIA) for Diverse Field Descriptors
Expanding on the foundation of CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, to build a more comprehensive SAR model. For the same series of STLC analogues, a CoMSIA model was also generated to further explore the structural features influencing Eg5 inhibition. benthamdirect.com
The CoMSIA model demonstrated robust statistical significance, complementing the findings from the CoMFA analysis. benthamdirect.com
| Parameter | Value | Description |
| Q² | 0.500 | The cross-validated correlation coefficient, indicating good internal model robustness. |
| R² | 0.943 | The non-cross-validated correlation coefficient. |
| SE | 0.200 | The standard error of the estimate. |
| R²pred | 0.761 | The predicted correlation coefficient for an external test set, indicating good predictive ability. |
By considering a wider range of molecular descriptors, the CoMSIA model provides a more nuanced understanding of the interactions between the inhibitors and the Eg5 binding site. The combination of steric, electrostatic, and other field analyses from CoMSIA offers a multi-faceted guide for the structural optimization of this class of compounds.
Molecular Dynamics Simulations for Conformational and Binding Dynamics Analysis
Molecular dynamics (MD) simulations offer a powerful approach to investigate the physical movements of atoms and molecules over time, providing detailed insights into the stability of protein-ligand complexes and the specific interactions that govern binding. researcher.life
In a computational study focused on STLC analogues, an MD simulation was performed on the complex formed between the most potent inhibitor and the Eg5 protein. researcher.liferesearchgate.net The primary goals were to assess the stability of the docked conformation and to analyze the binding interactions in greater detail. researcher.liferesearchgate.net
The simulation results confirmed the stability of the inhibitor within the Eg5 binding pocket. researcher.life Furthermore, the analysis revealed specific, stable hydrogen bond interactions between the inhibitor and key residues of the Eg5 protein. The MD simulation highlighted four significant hydrogen bonds with the residues Glu116, Gly117, and Glu118. researcher.liferesearchgate.net These interactions are critical for anchoring the inhibitor in the allosteric binding site and are fundamental to its mechanism of action. The detailed understanding derived from these simulations provides an atomic-level blueprint that can be used to interpret protein-ligand interactions and assist in the rational design and development of next-generation Eg5 inhibitors. researcher.life
Future Research Trajectories for S Trityl L Cysteine Benzylamide in Chemical Biology
Development of Novel and Efficient Synthetic Routes for Specific Amide Derivatives
The synthesis of S-Trityl-L-cysteine amides is a critical area of research, aiming to improve efficiency, reduce racemization, and allow for diverse derivatization. Current methods often involve the activation of the carboxylic acid of S-trityl-L-cysteine followed by reaction with an amine. google.com Future research will likely focus on developing more streamlined and sustainable synthetic strategies.
One promising approach involves the use of modern coupling reagents that enhance reaction rates and yields. For instance, the use of (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) as a coupling reagent has been explored for the synthesis of arylamide derivatives of S-trityl-L-cysteine methyl ester. ufms.br This method has shown improved yields under both conventional heating and microwave-assisted conditions. ufms.br Future work could adapt these methods for the synthesis of S-Trityl-L-cysteine-benzylamide and a variety of other specific amide derivatives, potentially in greener solvents like dimethyl carbonate (DMC) to improve the sustainability of the process. ufms.br
Another avenue of research is the development of synthetic methods that avoid racemization, a common issue in peptide and amino acid chemistry. A patented method for the synthesis of S-trityl-L-cysteine amide involves a three-step process that includes salt formation with L-dibenzoyl tartaric acid to ensure high enantiomeric purity (ee > 99.0%). google.com Adapting such chiral resolution techniques for the synthesis of this compound would be a significant step forward in producing enantiomerically pure compounds for biological evaluation.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| CDI-mediated coupling | Activation of the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) followed by aminolysis. google.com | Readily available reagents, straightforward procedure. |
| COMU-assisted coupling | Use of a modern phosphonium-based coupling reagent. ufms.br | High yields, applicable to microwave-assisted synthesis for faster reactions. ufms.br |
| Chiral resolution | Formation of diastereomeric salts to separate enantiomers. google.com | Ensures high enantiomeric purity of the final product. google.com |
Advanced Derivatization Strategies for Enhanced Chemical Probes and Tools
The core structure of this compound offers multiple points for derivatization, enabling the creation of advanced chemical probes and tools for studying biological processes. Future research will likely focus on introducing functionalities that allow for visualization, target identification, and improved physicochemical properties.
One key strategy is the incorporation of reporter tags, such as fluorophores or biotin, into the this compound scaffold. This can be achieved by modifying the benzylamide moiety or the trityl group. For example, derivatives of S-trityl-L-cysteine have been synthesized with various substituents on the phenyl rings of the trityl group, which could be extended to include fluorescent tags. acs.org The synthesis of S-trityl-L-cysteine derivatives containing BODIPY and coumarin (B35378) fluorophores has been reported in the context of developing tools to study bacterial virulence, showcasing the feasibility of this approach. diva-portal.org
Another important area of derivatization is the development of photo-affinity probes. These probes contain a photo-reactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of binding partners. While not yet reported for this compound specifically, the synthesis of diazirine-containing amino acids is a well-established technique that could be adapted for this purpose. doi.org
Furthermore, derivatization can be used to improve the drug-like properties of this compound, such as its solubility and cell permeability. The zwitterionic nature of the parent compound, S-trityl-L-cysteine, can lead to poor solubility. mdpi.com By masking the free carboxyl and amino groups through amide bond formation, as in this compound, solubility can be improved. mdpi.com Further modifications to the benzylamide group could be explored to fine-tune these properties.
| Derivatization Strategy | Purpose | Example Application |
| Fluorophore conjugation | Visualization of the compound's localization in cells. | Confocal microscopy studies to track the interaction with target proteins. |
| Biotinylation | Affinity-based purification of target proteins. | Pull-down assays followed by mass spectrometry to identify binding partners. |
| Photo-affinity labeling | Covalent capture of target proteins for identification. | Irreversible labeling of the binding site on the target protein. |
| Physicochemical modification | Improvement of solubility and cell permeability. | Enhanced bioavailability for in vivo studies. |
Elucidation of Broader Biological Target Landscapes through Proteomic and Biochemical Screens
While the primary known target of S-trityl-L-cysteine derivatives is the mitotic kinesin Eg5, it is crucial to explore the broader biological target landscape of this compound. acs.orgnih.gov This will not only help in understanding its full spectrum of biological activities but also in identifying potential off-target effects and new therapeutic applications.
Proteomic and biochemical screening methods are powerful tools for unbiased target identification. One approach is to use affinity-based proteomics, where a derivatized version of this compound (e.g., biotinylated) is used to pull down its interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry. This technique has been successfully used to identify the binding region of S-trityl-L-cysteine on Eg5. acs.org
Another powerful technique is hydrogen-deuterium exchange mass spectrometry (HX-MS). nih.gov This method can identify regions of a protein that become more or less solvent-accessible upon ligand binding, providing insights into the binding site and allosteric effects. nih.gov An HX-MS-based ligand screening assay was used to study the interaction of a library of kinesin inhibitors, including S-Trityl-L-cysteine, with Eg5. nih.gov Applying this technique to this compound could reveal subtle differences in its interaction with Eg5 compared to other derivatives and could also be used to screen for other potential protein targets.
Furthermore, phenotypic screening in various cell lines and model organisms can provide clues about the biological pathways affected by this compound. A proteome analysis of apoptosis signaling induced by S-trityl-L-cysteine has been performed, providing a global view of the cellular response to Eg5 inhibition. nih.gov Similar studies with this compound could reveal novel cellular responses and potential new targets.
| Screening Method | Principle | Expected Outcome for this compound |
| Affinity-based proteomics | Use of a tagged ligand to isolate binding partners. | Identification of direct protein targets and interacting partners. |
| Hydrogen-deuterium exchange mass spectrometry (HX-MS) | Measures changes in protein conformation upon ligand binding. | Mapping of the binding site and allosteric effects on known and novel targets. nih.gov |
| Phenotypic screening | Observation of cellular or organismal responses to the compound. | Identification of affected biological pathways and potential new therapeutic areas. |
| Proteome analysis | Global analysis of protein expression changes upon treatment. | Understanding the downstream cellular effects and signaling pathways modulated by the compound. nih.gov |
Exploration of Mechanistic Nuances in Enzyme Modulation and Allosteric Regulation
S-trityl-L-cysteine is a well-characterized allosteric inhibitor of Eg5, binding to a pocket formed by loop L5, which is distinct from the ATP-binding site. acs.orgresearchgate.net This allosteric binding event prevents the conformational changes necessary for motor activity, leading to mitotic arrest. acs.org Future research on this compound should delve deeper into the mechanistic nuances of its interaction with Eg5 and potentially other enzymes.
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in understanding the precise binding mode of this compound to its target proteins. While the binding site of S-trityl-L-cysteine on Eg5 has been identified, a detailed structure of the benzylamide derivative in complex with the enzyme would reveal the specific interactions of the benzyl (B1604629) group and how they contribute to binding affinity and selectivity. acs.org
Kinetic studies are also crucial for dissecting the mechanism of enzyme inhibition. Detailed kinetic analysis can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide quantitative measures of inhibitor potency (e.g., Ki). For S-trityl-L-cysteine, it has been shown to be a tight-binding, reversible inhibitor of Eg5. mechanochemistry.org Similar studies with this compound will be essential to characterize its inhibitory profile.
Furthermore, exploring the allosteric communication between the inhibitor binding site and the active site of the enzyme is a key area for future investigation. Techniques like molecular dynamics (MD) simulations can provide insights into the dynamic changes in protein conformation upon inhibitor binding and how these changes are transmitted through the protein structure to modulate its function. These computational approaches, combined with experimental data, can provide a comprehensive understanding of the allosteric regulatory mechanism of this compound.
| Research Area | Techniques | Scientific Question to be Addressed |
| Structural Biology | X-ray crystallography, Cryo-EM | What is the precise binding mode of this compound to its target? |
| Enzyme Kinetics | Steady-state and pre-steady-state kinetic analysis | What is the mechanism and potency of enzyme inhibition by this compound? |
| Computational Modeling | Molecular dynamics simulations | How does the binding of this compound allosterically regulate enzyme function? |
| Biophysical Methods | Isothermal titration calorimetry (ITC), Surface plasmon resonance (SPR) | What are the thermodynamic and kinetic parameters of the inhibitor-target interaction? |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
